

# Spectroscopic Profile of 3-Chloro-6-methyl-1H-indazole: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Chloro-6-methyl-1H-indazole

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This guide provides a comprehensive overview of the expected spectroscopic data for **3-Chloro-6-methyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comparative analysis based on structurally related indazole derivatives. The presented data serves as a valuable resource for the characterization and identification of **3-Chloro-6-methyl-1H-indazole** and similar compounds.

## Comparative Spectroscopic Data

To facilitate the analysis and prediction of the spectroscopic features of **3-Chloro-6-methyl-1H-indazole**, the following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data for a selection of substituted indazoles.

## $^1\text{H}$ NMR Data of Substituted Indazoles

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
3-Chloro-6-nitro-1H-indazole	DMSO-d <sub>6</sub>	14.01 (s, 1H, NH), 8.50 (m, 1H), 8.02 (m, 1H), 7.93 (m, 1H) <a href="#">[1]</a>
5-Chloro-3-phenyl-1H-indazole	CDCl <sub>3</sub>	11.55 (br, 1H, NH), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) <a href="#">[2]</a>
6-Chloro-3-methyl-1H-indole	CDCl <sub>3</sub>	7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) <a href="#">[3]</a>
3-Phenyl-6-(trifluoromethyl)-1H-indazole	CDCl <sub>3</sub>	12.09 (br, 1H, NH), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) <a href="#">[2]</a>

## <sup>13</sup>C NMR Data of Substituted Indazoles

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
5-Chloro-3-phenyl-1H-indazole	CDCl <sub>3</sub>	145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[2]
6-Chloro-3-methyl-1H-indole	CDCl <sub>3</sub>	136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole	CDCl <sub>3</sub>	146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, $J$ = 4.4 Hz), 124.27 (q, $J$ = 271.4 Hz), 122.63, 120.80, 113.00 (q, $J$ = 34.4 Hz)[2]

## IR Spectroscopic Data of Substituted Indazoles

Compound	Sample Prep.	Characteristic Absorption Bands (cm <sup>-1</sup> )
3-Phenyl-6-(trifluoromethyl)-1H-indazole	Film	1340, 1238, 1169, 1124, 1055[2]
Ethyl 3-phenyl-1H-indazole-6-carboxylate	Film	1714, 1313, 1221, 743, 697[2]
1H-Indazole hydrochloride	KBr Disc	Not specified in detail[4]

## Mass Spectrometry Data of Substituted Indazoles

Compound	Ionization	m/z (Relative Intensity)
3-Chloro-6-nitro-1H-indazole	DCI/NH <sub>3</sub>	197 [M+H] <sup>+</sup> <a href="#">[1]</a>
3-Phenyl-6-(trifluoromethyl)-1H-indazole	EI	262 (M <sup>+</sup> , 100), 243 (6), 235 (8), 77 (17), 51 (8) <a href="#">[2]</a>
Ethyl 3-phenyl-1H-indazole-6-carboxylate	EI	266 (M <sup>+</sup> , 100), 238 (34), 221 (48), 193 (16), 166 (11) <a href="#">[2]</a>

## Predicted Spectroscopic Data for 3-Chloro-6-methyl-1H-indazole

Based on the analysis of the spectroscopic data of the related compounds, the following are the predicted spectral characteristics for **3-Chloro-6-methyl-1H-indazole** (Molecular Formula: C<sub>8</sub>H<sub>7</sub>ClN<sub>2</sub>, Molecular Weight: 166.61 g/mol ).

- <sup>1</sup>H NMR (predicted): The spectrum is expected to show a singlet for the methyl group protons around 2.3-2.5 ppm. The aromatic region should display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro and methyl substituents. A broad singlet corresponding to the N-H proton is anticipated at a downfield chemical shift, likely above 10 ppm.
- <sup>13</sup>C NMR (predicted): The spectrum will likely exhibit eight distinct signals. The methyl carbon should appear at approximately 15-20 ppm. The aromatic and heterocyclic carbons will resonate in the range of 110-150 ppm.
- IR (predicted): The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3100-3400 cm<sup>-1</sup>. Aromatic C-H stretching bands would appear around 3000-3100 cm<sup>-1</sup>, and C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm<sup>-1</sup> region. A C-Cl stretching band might be observed in the fingerprint region.
- MS (predicted): In the mass spectrum, the molecular ion peak [M]<sup>+</sup> is expected at m/z 166. An isotopic peak [M+2]<sup>+</sup> at m/z 168 with an intensity of approximately one-third of the molecular ion peak will be characteristic due to the presence of the chlorine atom.

## Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for indazole derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically used as an internal standard.
- $^1\text{H}$  NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled carbon experiment is run to obtain singlets for each carbon. A larger number of scans is generally required compared to  $^1\text{H}$  NMR.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
- Data Acquisition: Spectra are typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

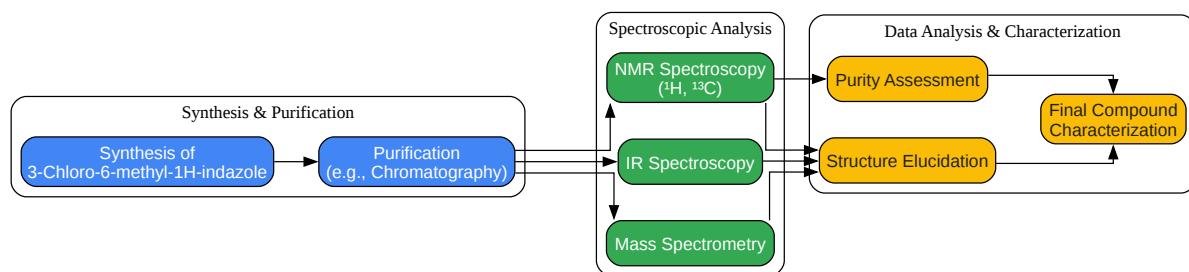
### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

- Data Acquisition: Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic compound like **3-Chloro-6-methyl-1H-indazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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